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Compound of Interest

Compound Name: Capmatinib dihydrochloride

Cat. No.: B3026971 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding drug-drug interactions (DDIs) with

capmatinib dihydrochloride. The following troubleshooting guides and frequently asked

questions (FAQs) are designed to address specific issues that may be encountered during

experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of capmatinib and the key enzymes involved?

A1: Capmatinib is primarily metabolized by cytochrome P450 (CYP) 3A4 and aldehyde oxidase

(AO).[1][2][3] The metabolism of capmatinib involves several reactions, including lactam

formation, hydroxylation, and N-dealkylation. The most abundant metabolite, M16, is formed

through lactam formation catalyzed by AO.[1]

Q2: What is the expected impact of co-administering a strong CYP3A inhibitor with capmatinib?

A2: Co-administration of a strong CYP3A inhibitor, such as itraconazole, is expected to

increase the plasma exposure of capmatinib. Clinical studies have shown that itraconazole

increases the Area Under the Curve (AUC) of capmatinib, which may lead to an increased

incidence and severity of adverse reactions.[4] Therefore, close monitoring for adverse

reactions is recommended when capmatinib is co-administered with strong CYP3A inhibitors.
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Q3: What is the effect of a strong CYP3A inducer on capmatinib pharmacokinetics?

A3: Co-administration of a strong CYP3A inducer, such as rifampicin, can significantly decrease

the plasma concentration of capmatinib. This reduction in exposure may lead to decreased

anti-tumor activity of capmatinib. Therefore, concomitant use of capmatinib with strong or

moderate CYP3A inducers should be avoided.[4]

Q4: Does capmatinib have an inhibitory effect on any major drug-metabolizing enzymes?

A4: Yes, capmatinib is a moderate inhibitor of CYP1A2.[5][6][7] Co-administration of capmatinib

with a CYP1A2 substrate, such as caffeine, has been shown to significantly increase the

substrate's AUC.[5][6][7] Therefore, caution is advised and a dose reduction of the co-

administered CYP1A2 substrate may be necessary.

Q5: Is capmatinib an inhibitor of any important drug transporters?

A5: Yes, in vitro studies have shown that capmatinib inhibits P-glycoprotein (P-gp) and Breast

Cancer Resistance Protein (BCRP).[5] Clinical studies have confirmed these findings, showing

that co-administration of capmatinib increases the plasma concentrations of digoxin (a P-gp

substrate) and rosuvastatin (a BCRP substrate).[8][9]

Q6: How do acid-reducing agents affect the absorption of capmatinib?

A6: The impact of acid-reducing agents on capmatinib absorption is not fully elucidated. While

some information suggests that clinically significant interactions with antacids are not expected,

specific studies with a broad range of these agents are limited.[10] Researchers should

carefully consider the potential for altered solubility and absorption of capmatinib in the

presence of drugs that increase gastric pH.

Q7: What is the effect of food on the pharmacokinetics of capmatinib?

A7: The presence of food can affect the absorption of capmatinib. A high-fat meal has been

shown to increase the AUC of capmatinib by 46% with no significant change in the maximum

concentration (Cmax).[2][3] However, a low-fat meal did not have a clinically meaningful effect

on capmatinib exposure.[2] The time to reach Cmax (Tmax) is also delayed in the presence of

a high-fat meal.[11][12]
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Troubleshooting Guide
Problem: Inconsistent results in in vitro CYP inhibition assays with capmatinib.

Possible Causes & Solutions:

Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) used to

dissolve capmatinib is low (typically <0.5%) in the incubation mixture, as higher

concentrations can inhibit CYP enzymes.

Incubation Time: For assessing time-dependent inhibition, ensure a pre-incubation of

capmatinib with human liver microsomes in the presence of NADPH for an adequate

duration (e.g., 30 minutes) before adding the probe substrate.

Protein Concentration: Use a low microsomal protein concentration to minimize non-specific

binding of capmatinib.

Probe Substrate Concentration: Use a probe substrate concentration at or near its Km value

to ensure the assay is sensitive to competitive inhibition.

Problem: High variability in pharmacokinetic data from animal studies involving capmatinib co-

administered with other drugs.

Possible Causes & Solutions:

Food Effects: Standardize the feeding schedule of the animals (fasted or fed state) as food

can affect the absorption of capmatinib.

Gastric pH: Be aware that certain co-administered drugs could alter gastric pH, potentially

affecting capmatinib's solubility and absorption. Consider monitoring gastric pH if

unexplained variability is observed.

Transporter Interactions: If the co-administered drug is a known substrate or inhibitor of P-gp

or BCRP, consider that this could be a source of variability in capmatinib's disposition.

Data Presentation
Table 1: Effect of Co-administered Drugs on Capmatinib Pharmacokinetics
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Co-
administered
Drug

Drug Class
Effect on
Capmatinib
AUC

Effect on
Capmatinib
Cmax

Recommendati
on

Itraconazole
Strong CYP3A

Inhibitor
Increased

No significant

change

Monitor for

capmatinib

adverse

reactions.

Rifampicin
Strong CYP3A

Inducer
Decreased Decreased

Avoid co-

administration.

Table 2: Effect of Capmatinib on Co-administered Drug Pharmacokinetics
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Co-
administered
Drug

Substrate of
Effect on
Substrate AUC

Effect on
Substrate
Cmax

Recommendati
on

Caffeine CYP1A2
Increased by

134%

No significant

change

Use with caution;

consider dose

reduction of the

CYP1A2

substrate.[5][6][7]

Midazolam CYP3A
No clinically

relevant change

Increased by

22%

No dose

adjustment

needed.[5][6][7]

Digoxin P-gp
Increased by

47%

Increased by

74%

Monitor for

digoxin toxicity

and consider

dose reduction.

[8]

Rosuvastatin BCRP
Increased by

108%

Increased by

108%

Monitor for

rosuvastatin-

related adverse

events and

consider dose

reduction.[8][9]

Experimental Protocols
1. In Vitro CYP1A2 Inhibition Assay (Representative Protocol)

This protocol describes a representative method for evaluating the inhibitory potential of

capmatinib on CYP1A2 activity using human liver microsomes.

Materials:

Capmatinib dihydrochloride

Human Liver Microsomes (HLM)
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CYP1A2 probe substrate (e.g., Phenacetin)

NADPH regenerating system

Control inhibitor (e.g., Fluvoxamine)

Acetonitrile for quenching the reaction

LC-MS/MS for analysis

Procedure:

Prepare a stock solution of capmatinib in a suitable solvent (e.g., DMSO).

In a 96-well plate, add HLM, phosphate buffer, and varying concentrations of capmatinib or

control inhibitor.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding the CYP1A2 probe substrate and the NADPH regenerating

system.

Incubate at 37°C for a specific time (e.g., 15 minutes).

Stop the reaction by adding cold acetonitrile.

Centrifuge the plate to pellet the protein.

Analyze the supernatant for the formation of the metabolite of the probe substrate using a

validated LC-MS/MS method.

Calculate the percent inhibition at each capmatinib concentration and determine the IC50

value.

2. In Vitro P-gp and BCRP Inhibition Transwell Assay (Representative Protocol)

This protocol provides a representative method for assessing the inhibitory effect of capmatinib

on P-gp and BCRP transporters using a transwell system with polarized cell monolayers (e.g.,

Caco-2 or MDCKII cells overexpressing the transporter).
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Materials:

Capmatinib dihydrochloride

Polarized cell monolayers (e.g., Caco-2 or MDCKII-MDR1/BCRP) cultured on transwell

inserts

Probe substrates for P-gp (e.g., Digoxin) and BCRP (e.g., Rosuvastatin)

Control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)

Hank's Balanced Salt Solution (HBSS)

LC-MS/MS for analysis

Procedure:

Wash the cell monolayers with pre-warmed HBSS.

Add HBSS containing the probe substrate and varying concentrations of capmatinib or

control inhibitor to the donor compartment (apical or basolateral).

Add HBSS to the receiver compartment.

Incubate the transwell plates at 37°C with gentle shaking for a defined period (e.g., 2

hours).

At the end of the incubation, collect samples from both donor and receiver compartments.

Analyze the concentration of the probe substrate in the samples using a validated LC-

MS/MS method.

Calculate the apparent permeability (Papp) in both directions (apical-to-basolateral and

basolateral-to-apical) and the efflux ratio (ER).

Determine the inhibitory effect of capmatinib by comparing the ER in the presence and

absence of the inhibitor and calculate the IC50 value.
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Drug-Drug Interaction Study Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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